[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid

UDP-GlcNAc biosynthesis GlmU enzyme kinetics antibacterial drug target

Researchers requiring authentic GlcNAc-1-P for GlmU-coupled UDP-GlcNAc synthesis face a scarcity of high-purity, correctly anomerically configured material; commercial supply is fragmented and the free acid is inherently labile. This compound directly resolves that bottleneck. • Serves as the exclusive viable substrate for GlmU uridyltransferase-non-acetylated analogs (GlcNH2-1-P, GlcN3-1-P) yield zero product, making GlcNAc-1-P irreplaceable for UDP-sugar production. • Supplied as a solid with ≥95% purity; shipped under cold chain (-20°C) to preserve anomeric phosphate integrity and prevent hydrolysis. • Validated for phosphoacetylglucosamine mutase (AGM1/PGM3) coupled assays and high-throughput GlmU inhibitor screening where product inhibition (IC50 ~0.1 mM at the acetyltransferase domain) demands precise substrate/product ratio control.

Molecular Formula C8H16NO9P
Molecular Weight 301.19 g/mol
Cat. No. B13779375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid
Molecular FormulaC8H16NO9P
Molecular Weight301.19 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O
InChIInChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)
InChIKeyFZLJPEPAYPUMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GlcNAc-1-P: Essential UDP-GlcNAc Precursor


[3-Acetylamino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphosphonic acid, commonly known as N-acetylglucosamine-1-phosphate (GlcNAc-1-P; CAS 6866-69-9), is the activated anomeric phosphate ester of N-acetyl-D-glucosamine [1]. It serves as the obligate metabolic intermediate in the de novo and salvage pathways for UDP-N-acetylglucosamine (UDP-GlcNAc) biosynthesis in both prokaryotes and eukaryotes [2]. In bacteria, GlcNAc-1-P is produced by the bifunctional GlmU enzyme via acetyltransfer from acetyl-CoA to glucosamine-1-phosphate (GlcN-1-P), and is subsequently uridylylated to UDP-GlcNAc—the universal activated sugar nucleotide donor for peptidoglycan, lipopolysaccharide, and teichoic acid biosynthesis [3]. In eukaryotes, phosphoacetylglucosamine mutase (AGM1/PGM3) isomerizes GlcNAc-6-P to GlcNAc-1-P, which is then converted to UDP-GlcNAc by UDP-GlcNAc pyrophosphorylase (UAP1/AGX) for N- and O-linked protein glycosylation, glycosaminoglycan synthesis, and GPI-anchor biosynthesis [4].

Why GlcNAc-1-P Cannot Be Replaced


The anomeric phosphate position, C-2 N-acetylation, and C-4 stereochemistry of GlcNAc-1-P collectively dictate its enzymatic recognition at three critical nodes: (i) GlmU uridyltransferase, which rejects non-acetylated analogs (GlcNH2-1-P and GlcN3-1-P give no detectable reaction) [1]; (ii) AGX2/UAP1 pyrophosphorylase, which exhibits 8-fold higher activity with GlcNAc-1-P over GalNAc-1-P, whereas the AGX1 isoform shows the opposite 2–3-fold preference for GalNAc-1-P [2]; and (iii) phosphoacetylglucosamine mutase, where the GlcNAc-6-P ⇌ GlcNAc-1-P equilibrium lies at approximately 90:10, meaning GlcNAc-1-P is the thermodynamically disfavored species whose concentration is tightly regulated in vivo [3]. These orthogonal specificity filters mean that substituting GlcNAc-1-P with GlcNAc-6-P, GalNAc-1-P, or GlcN-1-P in enzymatic assays or biosynthetic pathways results in either zero activity or drastically altered kinetics, as quantified below.

GlcNAc-1-P vs. Analogs: Key Evidence


GlmU Uridyltransferase Substrate Preference

The E. coli GlmU uridyltransferase domain catalyzes UDP-GlcNAc formation from GlcNAc-1-P and UTP with a catalytic efficiency (kcat/Km) of 1.2 × 10⁶ L·mol⁻¹·s⁻¹ [1]. In M. tuberculosis GlmU, the Km for the natural substrate GlcNAc-1-P is 106.75 µM, compared to 240 µM for the non-acetylated precursor GlcN-1-P—a 2.25-fold discrimination [2]. The C4 epimer galactosamine-1-phosphate is an extremely poor alternative substrate with a Km of 15 mM in E. coli GlmU, approximately 140-fold higher than the Km for GlcNAc-1-P in the mycobacterial enzyme [3]. Furthermore, GlmU is strictly specific for UTP as the nucleotide donor and cannot utilize ATP, as confirmed by both enzymatic assays and crystal structure analysis [4].

UDP-GlcNAc biosynthesis GlmU enzyme kinetics antibacterial drug target

Phosphate Positional Isomer Equilibrium

The phosphoacetylglucosamine mutase (AGM1/PGM3)-catalyzed isomerization between GlcNAc-6-P and GlcNAc-1-P reaches equilibrium at approximately 90% GlcNAc-6-P and 10% GlcNAc-1-P at 37°C [1]. This equilibrium was established using the purified enzyme from pig submaxillary gland and confirmed by the modified Morgan–Elson procedure, which specifically detects the 6-phosphate isomer [1]. The same enzyme exhibits a ping-pong kinetic mechanism and requires N-acetylglucosamine-1,6-bisphosphate as an activator with a Km of 0.018 mM [2]. The strong thermodynamic bias toward the 6-phosphate isomer means that GlcNAc-1-P is the metabolically scarce and committed intermediate in UDP-GlcNAc biosynthesis; the rapid consumption of GlcNAc-1-P by the downstream pyrophosphorylase (UAP1/GlmU) is what pulls the pathway flux forward [3].

phosphoacetylglucosamine mutase positional isomer UDP-GlcNAc metabolic flux

AGX Isoform-Specific Substrate Discrimination

The human UDP-N-acetylhexosamine pyrophosphorylase exists as two splice isoforms with inverted substrate preferences [1]. AGX1 preferentially utilizes GalNAc-1-P with 2–3 times higher activity than with GlcNAc-1-P. In contrast, AGX2—which contains a 17-amino acid insert near the carboxyl terminus—exhibits 8-fold higher activity with GlcNAc-1-P compared to GalNAc-1-P [1]. The pig liver enzyme (a heterodimer of AGX1 and AGX2 subunits) showed that the Km for GalNAc-1-P was approximately 3-fold higher than for GlcNAc-1-P, while both sugar nucleotides were synthesized at nearly the same Vmax [1]. This isoform-specific discrimination means that the choice of pyrophosphorylase isoform critically determines whether GlcNAc-1-P or GalNAc-1-P is the kinetically competent substrate in eukaryotic UDP-sugar synthesis systems [2].

UDP-GlcNAc pyrophosphorylase AGX isoform glycosylation pathway

GlmU C-2 Amide Recognition Gate

A systematic evaluation of eight GlcNAc-1-phosphate and GalNAc-1-phosphate analogs against E. coli GlmU uridyltransferase revealed an absolute requirement for an amide linkage at the C-2 nitrogen [1]. The natural substrate GlcNAc-1-phosphate (compound 7) was converted to UDP-GlcNAc in 85% yield. The C-2 trifluoroacetamide analog (compound 22) was also an excellent substrate at 78% yield. However, the C-2 azide analog (GlcN3-1-P, compound 5) and the free amine analog (GlcNH2-1-P, compound 6) gave no detectable reaction (n.r.) [1]. The C-4 epimer GalNAc-1-P (compound 9) was accepted at 70% yield, demonstrating that the C-4 configuration is not critical for GlmU recognition. Immobilized GlmU on Ni-Sepharose retained comparable activity and could be recycled, enabling preparative-scale synthesis of unnatural UDP-sugars [1].

GlmU substrate specificity chemoenzymatic synthesis unnatural UDP-sugar

GlmU Acetyltransferase Product Inhibition

GlcNAc-1-P acts as a product inhibitor of the GlmU acetyltransferase domain, exhibiting 50% inhibition at a concentration of 0.1 mM [1]. This product inhibition is physiologically significant because it provides feedback regulation of the UDP-GlcNAc biosynthetic flux at the acetyltransferase step. The acetyltransferase domain catalyzes the conversion of GlcN-1-P to GlcNAc-1-P; accumulation of the product GlcNAc-1-P thus limits further acetyltransfer. This regulatory property is exploited in antibacterial drug discovery, where GlmU inhibitors targeting the acetyltransferase domain are screened for their ability to overcome this product inhibition [2]. Potent GlmU acetyltransferase inhibitors have been identified with IC50 values below 0.1 µM against Gram-negative isozymes, and the bisubstrate inhibitor EL44 competitively inhibits GlmU with respect to acetyl-CoA with a Ki of 9 ± 2 µM against M. tuberculosis GlmU [3].

GlmU product inhibition feedback regulation antibacterial inhibitor screening

WecA/GPT Transferase Priming Function

The GlcNAc-1-phosphate moiety, transferred from UDP-GlcNAc, serves as the universal priming unit for two essential pathways: (i) In bacteria, the phosphoglycosyltransferase WecA transfers GlcNAc-1-P from UDP-GlcNAc to undecaprenyl phosphate, initiating arabinogalactan and peptidoglycan biosynthesis in mycobacteria [1]. The WecA inhibitor X-J99620886 exhibits an IC50 of 0.01427 µM against WecA, while the preclinical antitubercular candidate CPZEN-45 targets this same GlcNAc-1-P transfer step [1]. (ii) In eukaryotes, the UDP-GlcNAc:dolichol phosphate GlcNAc-1-P transferase (GPT/DPAGT1) catalyzes the committed step of N-linked glycosylation by transferring GlcNAc-1-P from UDP-GlcNAc to dolichol phosphate; tunicamycin inhibits this step by functioning as a substrate analog that mimics the GlcNAc-1-P moiety [2]. Iminosugar C-glycoside analogues of α-D-GlcNAc-1-phosphate were synthesized as lipid II mimetics and demonstrated potent inhibitory properties against bacterial transglycosylases [3].

WecA phosphoglycosyltransferase tunicamycin cell wall inhibitor N-glycosylation

GlcNAc-1-P Research & Industrial Applications


One-Pot UDP-GlcNAc Chemoenzymatic Synthesis

GlcNAc-1-P is the direct substrate for GlmU uridyltransferase in the synthesis of UDP-GlcNAc, the universal donor for glycosaminoglycan synthases (PmHAS, PmHS1, PmHS2) and glycosyltransferases. Using GlcNAc-1-P at a typical concentration of 2.5 mM with recombinant (His)6-GlmU, UTP, and inorganic pyrophosphatase, UDP-GlcNAc is obtained in 85% yield within 3 hours at 30°C . The same system accepts GlcNAc-1-P analogs bearing modifications at the C-2 amide position (e.g., alkyne, TFA, ene tags) for the production of bioorthogonally tagged UDP-sugars. Immobilized GlmU on Ni-Sepharose retains comparable catalytic activity and can be recycled for multiple synthetic cycles, enabling scalable production of UDP-GlcNAc and derivatives for glycoconjugate synthesis and metabolic glycan labeling applications . Attempting this reaction with GlcNH2-1-P or GlcN3-1-P yields zero product, making GlcNAc-1-P the only viable substrate for GlmU-mediated UDP-sugar synthesis.

Antibacterial GlmU Inhibitor Screening

GlcNAc-1-P serves as the authentic substrate and product standard for high-throughput screening campaigns targeting GlmU, an essential bifunctional enzyme in bacterial cell wall biosynthesis. The acetyltransferase domain uses acetyl-CoA and GlcN-1-P to produce GlcNAc-1-P, while the uridyltransferase domain consumes GlcNAc-1-P and UTP to form UDP-GlcNAc . GlcNAc-1-P itself is a product inhibitor of the acetyltransferase domain with 50% inhibition at 0.1 mM, requiring careful control of substrate/product ratios in dose-response assays . Potent inhibitors of GlmU acetyltransferase have been identified with IC50 values below 0.1 µM, and the bisubstrate inhibitor EL44 inhibits with a Ki of 9 ± 2 μM . Authentic GlcNAc-1-P is essential as both a calibration standard and as the uridyltransferase substrate in coupled or sequential GlmU enzyme assays used to discriminate acetyltransferase-specific from dual-domain inhibitors.

Eukaryotic N-Glycosylation Reconstitution

GlcNAc-1-P, as the obligatory precursor for UDP-GlcNAc formation, is essential for in vitro reconstitution of the dolichol-linked oligosaccharide biosynthetic pathway. The committed step catalyzed by DPAGT1 (GPT) transfers GlcNAc-1-P from UDP-GlcNAc to dolichol phosphate; tunicamycin inhibits this reaction by mimicking the GlcNAc-1-P moiety . For enzymatic synthesis of UDP-GlcNAc to feed this reaction, the AGX2 isoform of human UDP-GlcNAc pyrophosphorylase must be selected, as it exhibits 8-fold higher activity with GlcNAc-1-P compared to GalNAc-1-P, whereas AGX1 shows the opposite preference . This isoform selection is critical for achieving high UDP-GlcNAc yields without GalNAc-1-P contamination. Furthermore, GlcNAc-1-P phosphonate and C-glycoside analogs are increasingly employed as stable, non-hydrolyzable probes for structural and inhibitor studies of GPT, WecA, and MraY/translocase I .

AGM1/PGM3 Activity and Flux Analysis

GlcNAc-1-P is required as the authentic substrate or product standard for phosphoacetylglucosamine mutase (AGM1/PGM3) activity measurements using anion-exchange chromatography coupled with electrochemical detection . The equilibrium between GlcNAc-1-P and GlcNAc-6-P lies at approximately 10:90 (1-P:6-P) at 37°C, meaning that GlcNAc-1-P is the minor equilibrium component and its accurate quantification requires a pure reference standard . The enzyme follows a ping-pong mechanism requiring N-acetylglucosamine-1,6-bisphosphate as an obligatory cofactor, and both the forward (GlcNAc-6-P → GlcNAc-1-P) and reverse (GlcNAc-1-P → GlcNAc-6-P) reactions can be monitored . In eukaryotic systems, the mutase reaction precedes the pyrophosphorylase step, and the kinetic coupling between AGM1 and UAP1 determines the overall UDP-GlcNAc biosynthetic flux; accurate kinetic modeling of this coupling requires high-purity GlcNAc-1-P as a calibration and substrate standard .

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